molecular formula C10H10ClNO3 B022310 N-(Acetoxymethyl)-4-chlorobenzamide CAS No. 103369-09-1

N-(Acetoxymethyl)-4-chlorobenzamide

Cat. No.: B022310
CAS No.: 103369-09-1
M. Wt: 227.64 g/mol
InChI Key: SYHFHUDMXDPQKQ-UHFFFAOYSA-N
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Description

N-(Acetoxymethyl)-4-chlorobenzamide is a carbinolamide ester derivative characterized by a 4-chlorobenzamide core modified with an acetoxymethyl (-CH₂OAc) substituent on the nitrogen atom. This compound is of significant interest due to its electrophilic reactivity, which arises from the labile acetoxymethyl group. Unlike its hydroxymethyl analog (4-chloro-N-(hydroxymethyl)benzamide), the acetoxymethyl derivative reacts readily with nucleophiles such as glutathione and cyanide under physiological conditions, forming adducts like S-(4-chlorobenzamidomethyl)glutathione and cyanomethylamide .

Properties

CAS No.

103369-09-1

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

[(4-chlorobenzoyl)amino]methyl acetate

InChI

InChI=1S/C10H10ClNO3/c1-7(13)15-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14)

InChI Key

SYHFHUDMXDPQKQ-UHFFFAOYSA-N

SMILES

CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl

Other CAS No.

103369-09-1

Synonyms

N-(acetoxymethyl)-4-chlorobenzamide
N-ACME-4-chlorobenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-(Acetoxymethyl)-4-chlorobenzamide with structurally related compounds, emphasizing substituent effects on properties:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Properties
This compound -CH₂OAc 227.66 Not reported Electrophilic, forms glutathione adducts
4-Chloro-N-(hydroxymethyl)benzamide -CH₂OH 185.61 Not reported Non-reactive under physiological conditions
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide -C₆H₅CH₂, -OH 351.80 191.6–192.8 Red solid, synthesized in 62% yield
N-Benzyl-4-chlorobenzamide -C₆H₅CH₂ 245.71 Not reported Crystalline, used in synthetic intermediates
Z-4b (Benzoxazole-chlorobenzamide hybrid) Heterocyclic benzoxazole 400.83 183–249 White solid, 63.4% yield
N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide Benzimidazole ring 272.72 Not reported Neuroprotective agent targeting mGluR5

Key Observations :

  • The acetoxymethyl group enhances electrophilic reactivity compared to hydroxymethyl or benzyl substituents.
  • Heterocyclic hybrids (e.g., benzoxazole, benzimidazole) exhibit higher molecular weights and varied bioactivities .

Reactivity and Electrophilic Behavior

This compound demonstrates unique reactivity:

  • Nucleophilic Adduct Formation : Reacts with glutathione and cyanide under aqueous conditions, unlike its hydroxymethyl analog .
  • Non-Aqueous Reactions: Reacts with ethanethiol, methanol, and diethylamine in nonpolar environments, suggesting utility in synthetic chemistry .
  • Contrast with Sulfonyl Derivatives : N-(2-Chlorophenylsulfonyl)-4-chlorobenzamide forms hydrogen-bonded dimers or chains, emphasizing the role of sulfonyl groups in crystal packing rather than reactivity .

Metabolic Pathways

  • Metabolic Activation : The acetoxymethyl group is metabolically converted to reactive methyleneimines, whereas hydroxymethyl derivatives remain inert .

Toxicity Profile

  • Comparison with Nitro-Substituted Analogs : Compounds like N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide may exhibit higher toxicity due to nitro group reduction to reactive amines .

Preparation Methods

Table 1: Comparative Reaction Yields for Key Steps

StepReactantsConditionsYield (%)
Esterification4-Chlorobenzoyl chloride0–5°C, 2 h85–90
HydrolysisEthyl 4-chlorohippurate25°C, 30 min80–85
Oxidative Decarboxylation4-Chlorohippuric acidReflux, 3 h70–75

Optimization and Mechanistic Insights

Solvent Effects : Acetonitrile outperforms benzene in oxidative decarboxylation due to better solubility of intermediates and higher reaction efficiency. Polar aprotic solvents stabilize the transition state, facilitating decarboxylation.

Catalyst Stoichiometry : A 1:1 molar ratio of lead tetraacetate to cupric acetate ensures optimal radical generation while minimizing side reactions. Excess lead tetraacetate may lead to over-oxidation.

Side Reactions :

  • Amide Hydrolysis : Prolonged exposure to basic conditions during ester hydrolysis degrades the amide bond.

  • Radical Recombination : Competing pathways in decarboxylation may form dimeric byproducts, necessitating careful chromatographic purification.

Alternative Synthetic Routes

While oxidative decarboxylation is the most documented method, hypothetical alternatives include:

A. Acetylation of N-(Hydroxymethyl)-4-chlorobenzamide

  • Reactants : N-(Hydroxymethyl)-4-chlorobenzamide, acetic anhydride

  • Conditions : Pyridine catalyst, room temperature, 12 h.

  • Challenge : The hydroxymethyl precursor is synthetically inaccessible via direct methods in the literature.

B. Nucleophilic Substitution of N-(Bromomethyl)-4-chlorobenzamide

  • Reactants : N-(Bromomethyl)-4-chlorobenzamide, potassium acetate

  • Conditions : DMF, 60°C, 6 h.

  • Limitation : No documented synthesis of the bromomethyl intermediate.

Q & A

Q. What are the common synthetic routes for N-(Acetoxymethyl)-4-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amide coupling between 4-chlorobenzoyl chloride and acetoxymethylamine derivatives. Key steps include:
  • Reagent selection : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient activation of carboxylic acids under mild conditions .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

  • Purification : Column chromatography or recrystallization (e.g., using DMSO/water) to isolate the product .

  • Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of amine) and reaction time (12–24 hours) .

    Example Reaction Setup :

    ReagentRoleConditions
    4-Chlorobenzoyl chlorideElectrophile0°C → RT, 12 hours
    AcetoxymethylamineNucleophile1.2 equivalents
    DMT-MMCoupling agentTHF, anhydrous

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm amide bond formation (δ ~10.12 ppm for NH protons) and acetoxymethyl group integrity (δ ~2.0–2.2 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
  • Melting Point Analysis : Assess purity (e.g., sharp melting range: 191–193°C) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (H319: serious eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Use microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs .
  • Enzyme Inhibition Studies : For MAO-B inhibition, monitor flavin bleaching via UV-Vis spectroscopy (λ = 456 nm) and validate with crystallographic data .

Q. What crystallographic techniques resolve structural ambiguities in benzamide derivatives like this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Analyze torsion angles and hydrogen-bonding networks (e.g., N-H···O interactions) .
  • Comparative Analysis : Overlay structures with analogs (e.g., 4-chloro-N-phenylbenzamide) to assess substituent effects on packing .

Q. How can contradictions in biological activity data between studies be systematically addressed?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Structural Confirmation : Re-characterize compounds post-assay to verify stability (e.g., no hydrolysis of acetoxymethyl group) .

Q. What methodological approaches are used to study structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Mannich Base Derivatives : Introduce substituents via Mannich reactions (e.g., benzimidazole hybrids) and correlate electronic effects (Hammett σ values) with bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like MAO-B or α7 nAChR .

Q. How is this compound utilized in pharmacological research beyond antimicrobial studies?

  • Methodological Answer :
  • Neuropharmacology : Assess agonist activity at α7 nicotinic receptors via calcium flux assays (e.g., using SH-SY5Y cells) .
  • Metabolic Stability : Evaluate plasma stability (e.g., half-life in rat liver microsomes) to optimize pharmacokinetics .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial MIC values for benzamide derivatives.
Resolution Workflow :

Replicate Assays : Test compounds under identical conditions (pH, inoculum size).

Check Strain Variability : Use ATCC reference strains.

Analyze Substituent Effects : Compare MICs of analogs (e.g., 4-chloro vs. 4-nitro groups) .

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